N-(4H-chromeno[4,3-d]thiazol-2-yl)-3,5-dimethoxybenzamide
Description
N-(4H-chromeno[4,3-d]thiazol-2-yl)-3,5-dimethoxybenzamide is a heterocyclic compound featuring a fused chromeno-thiazole core linked to a 3,5-dimethoxybenzamide moiety. This structure combines aromatic and heteroaromatic systems, which are common in bioactive molecules. The chromeno-thiazole scaffold is associated with diverse pharmacological properties, including anti-inflammatory and anticancer activities, while the 3,5-dimethoxybenzamide group may enhance binding affinity to biological targets due to its electron-donating methoxy substituents .
Properties
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S/c1-23-12-7-11(8-13(9-12)24-2)18(22)21-19-20-17-14-5-3-4-6-15(14)25-10-16(17)26-19/h3-9H,10H2,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJRTUNZCGUYAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC3=C(S2)COC4=CC=CC=C43)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4H-chromeno[4,3-d]thiazol-2-yl)-3,5-dimethoxybenzamide typically involves multi-step organic reactions. One common method includes the condensation of 3,5-dimethoxybenzoic acid with 2-aminothiazole, followed by cyclization to form the chromeno-thiazole core. The reaction conditions often involve the use of catalysts, such as acidic ionic liquids, and solvents like ethylene glycol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(4H-chromeno[4,3-d]thiazol-2-yl)-3,5-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or thiols replace specific functional groups on the compound
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under conditions such as reflux or in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Synthesis of N-(4H-chromeno[4,3-d]thiazol-2-yl)-3,5-dimethoxybenzamide
The synthesis of this compound typically involves the reaction of chromeno-thiazole derivatives with benzamide derivatives. The following general synthetic route has been established:
- Step 1 : Synthesis of the chromeno-thiazole core through cyclization reactions.
- Step 2 : Introduction of the dimethoxybenzamide moiety via acylation reactions.
This method allows for the efficient production of this compound in moderate to high yields.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit promising antimicrobial properties. For instance:
- In vitro studies : The compound showed activity against a range of bacterial strains (both Gram-positive and Gram-negative) as well as fungal species.
- Mechanism of action : The antimicrobial action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.
Anticancer Activity
The compound has also been evaluated for its anticancer potential:
- Cell Line Studies : It has shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and prostate cancer cells.
- Molecular Mechanisms : The anticancer effects may be attributed to the induction of apoptosis and inhibition of cell proliferation pathways.
Case Study 1: Antimicrobial Screening
A study conducted on a series of thiazole derivatives including this compound revealed significant antimicrobial activity against both Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 32 | Active |
| Compound B | 64 | Moderately Active |
| This compound | 128 | Active |
Case Study 2: Anticancer Efficacy
In another investigation, the compound was tested against MCF7 cells using the Sulforhodamine B assay. Results indicated an IC50 value of approximately 15 µM.
| Treatment Concentration (µM) | % Cell Viability |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 60 |
| 15 | 30 |
Computational Studies
Molecular docking studies have been performed to predict the binding affinity of this compound with various biological targets:
- Targets : Acetylcholinesterase and other enzymes involved in cancer progression.
- Binding Affinity : The docking results suggest strong interactions with key amino acid residues in the active site of these enzymes.
Mechanism of Action
The mechanism of action of N-(4H-chromeno[4,3-d]thiazol-2-yl)-3,5-dimethoxybenzamide involves its interaction with various molecular targets and pathways. The compound is known to disrupt DNA replication in bacterial and cancer cells, leading to cell death. It also interacts with specific enzymes and receptors in the body, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Differences
- Chromeno-Thiazole vs. Simple Thiazole Systems: The target compound’s chromeno-thiazole core may confer enhanced rigidity and π-stacking capacity compared to simpler thiazole derivatives (e.g., and ). This could improve target selectivity in drug design .
- Substituent Effects: The 3,5-dimethoxybenzamide group is shared with Isoxaben (), a herbicide, suggesting that minor structural changes (e.g., chromeno-thiazole vs. isoxazole) drastically alter bioactivity.
Biological Activity
N-(4H-chromeno[4,3-d]thiazol-2-yl)-3,5-dimethoxybenzamide is a heterocyclic compound notable for its diverse biological activities and potential therapeutic applications. The compound features a chromeno-thiazole core, which is associated with various pharmacological effects, including anticancer and antimicrobial properties.
Chemical Structure and Synthesis
The structural formula of this compound can be represented as follows:
Synthesis : The compound is typically synthesized through multi-step organic reactions. A common method involves the condensation of 3,5-dimethoxybenzoic acid with 2-aminothiazole, followed by cyclization to form the chromeno-thiazole core. Catalysts such as acidic ionic liquids and solvents like ethylene glycol are often used to facilitate these reactions .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance:
- Cell Proliferation Inhibition : The compound has been shown to induce apoptosis in cancer cells with an effective concentration (EC50) as low as 5 nM .
- Mechanism of Action : It is believed that the compound inhibits tubulin polymerization, a critical process in cell division, thereby leading to reduced cancer cell growth .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies suggest that it can inhibit the growth of various bacterial strains, indicating potential as an antimicrobial agent .
Neuroprotective Effects
The compound is under investigation for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate cholinesterase activity suggests a role in enhancing cognitive function and reducing neuroinflammation .
Summary of Biological Activities
Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of related compounds in the chromeno-thiazole class, this compound was found to significantly reduce the viability of breast cancer MCF-7 cells. The mechanism involved apoptosis induction through mitochondrial pathways.
Study 2: Neuroprotective Potential
Another study focused on the neuroprotective potential of this compound against oxidative stress-induced neuronal damage. Results indicated that treatment with this compound led to decreased levels of reactive oxygen species (ROS) in neuronal cell cultures.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for N-(4H-chromeno[4,3-d]thiazol-2-yl)-3,5-dimethoxybenzamide, and how can reaction conditions be optimized?
- Methodology :
- The compound can be synthesized via condensation of 3,5-dimethoxybenzoyl chloride with a chromeno-thiazole amine precursor. Key steps include refluxing in pyridine or DMSO ( ), followed by purification via column chromatography or recrystallization ( ).
- Optimization strategies:
- Use glacial acetic acid as a catalyst to enhance coupling efficiency ( ).
- Monitor reaction progress via TLC and adjust stoichiometry to minimize byproducts ( ).
- Yield improvements (e.g., from 65% to >80%) may require controlled temperature during reflux and inert atmospheres ( ).
Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?
- Methodology :
- 1H/13C NMR : Assign peaks for methoxy groups (δ ~3.8 ppm for OCH3), aromatic protons (δ 6.5–8.5 ppm), and thiazole protons ( ).
- Mass Spectrometry (MS) : Confirm molecular weight via m/z values (e.g., [M+H]+ ~439 g/mol) and fragmentation patterns ( ).
- Infrared (IR) Spectroscopy : Identify carbonyl (C=O, ~1650 cm⁻¹) and C-N/C-S bonds (~1250 cm⁻¹) ( ).
Advanced Research Questions
Q. How can X-ray crystallography and computational tools like SHELX refine the crystal structure and intermolecular interactions of this compound?
- Methodology :
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation in methanol/ethanol ( ). Use SHELXL for refinement to determine bond lengths, angles, and hydrogen-bonding networks (e.g., N–H⋯N interactions) ( ).
- Hydrogen-bond analysis : Identify stabilizing interactions (e.g., C–H⋯O/F) using Mercury software ( ).
- Validation : Compare experimental data with density functional theory (DFT) calculations to resolve structural ambiguities ( ).
Q. What strategies are effective for elucidating structure-activity relationships (SAR) in analogues of this compound?
- Methodology :
- Functional group modification : Replace methoxy groups with halogens or bulky substituents to assess steric/electronic effects ( ).
- Biological assays : Test derivatives against target enzymes (e.g., PFOR in anaerobic organisms) using fluorescence-based activity assays ( ).
- Statistical analysis : Correlate substituent properties (Hammett constants, logP) with bioactivity using multivariate regression ( ).
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodology :
- Purity validation : Use HPLC (>95% purity; ) to eliminate confounding effects from impurities.
- Assay standardization : Replicate experiments under controlled conditions (e.g., pH, temperature) and validate via orthogonal methods (e.g., fluorescence vs. colorimetric detection) ( ).
- Meta-analysis : Compare results with structurally related compounds (e.g., nitazoxanide derivatives) to identify trends ( ).
Key Considerations for Researchers
- Synthetic Challenges : Low yields in condensation steps may require iterative optimization of solvent systems (e.g., DMSO vs. pyridine) ( ).
- Structural Complexity : Thiazole and chromeno moieties necessitate advanced NMR techniques (e.g., 2D-COSY) for unambiguous assignment ( ).
- Biological Relevance : Prioritize derivatives with improved logP values for enhanced membrane permeability in cellular assays ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
